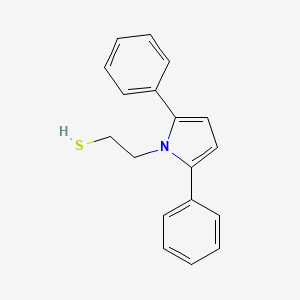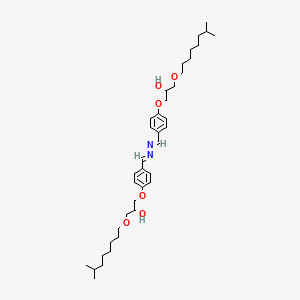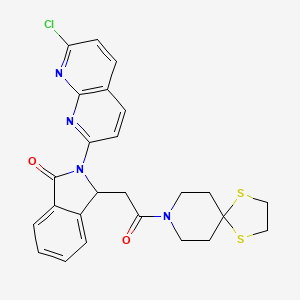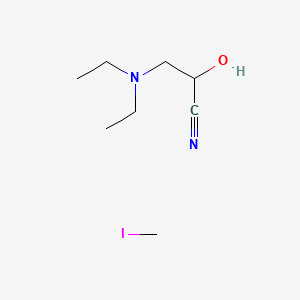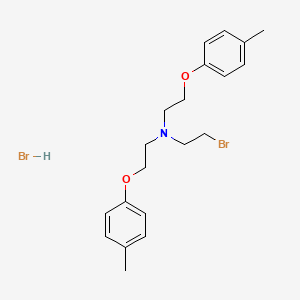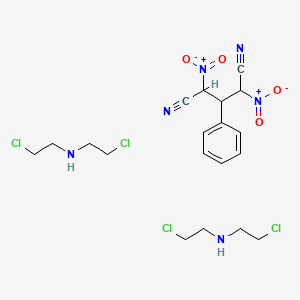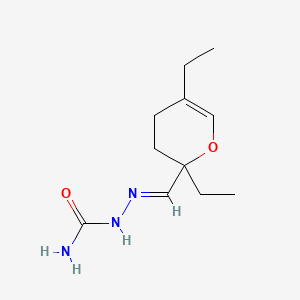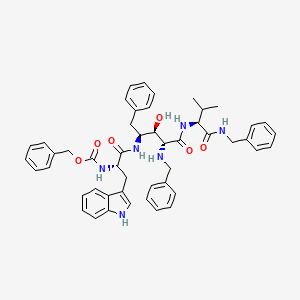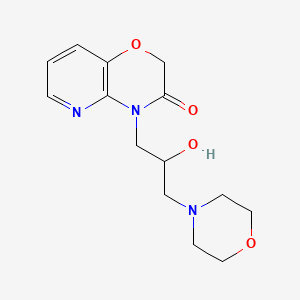
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring, a pyrido-oxazine core, and a hydroxypropyl group, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido-Oxazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido-oxazine ring system.
Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced via nucleophilic substitution reactions, often using reagents like epoxides or halohydrins.
Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution or addition reactions, utilizing morpholine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The morpholine ring and hydroxypropyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core and have been studied for their biological activities, particularly as fibroblast growth factor receptor inhibitors.
Morpholine derivatives: Compounds containing the morpholine ring are widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-(2-Hydroxy-3-(4-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is unique due to its combination of a morpholine ring, a hydroxypropyl group, and a pyrido-oxazine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
86267-12-1 |
|---|---|
Fórmula molecular |
C14H19N3O4 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
4-(2-hydroxy-3-morpholin-4-ylpropyl)pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C14H19N3O4/c18-11(8-16-4-6-20-7-5-16)9-17-13(19)10-21-12-2-1-3-15-14(12)17/h1-3,11,18H,4-10H2 |
Clave InChI |
WWTCNESOMRBVBL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CC(CN2C(=O)COC3=C2N=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


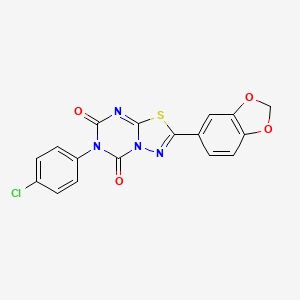
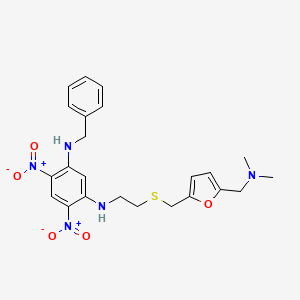
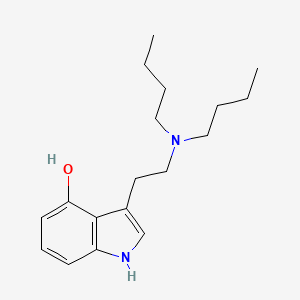
![4-[3-[4-chloro-3,6-dimethoxy-2-(2-piperidin-1-ylethoxy)phenyl]-3-hydroxypropyl]phenol;oxalic acid](/img/structure/B15185354.png)

